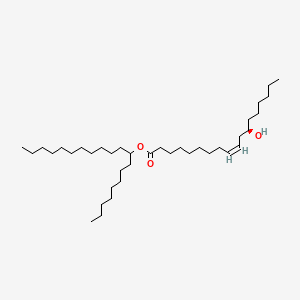
icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate is a complex organic compound characterized by its long carbon chains and specific stereochemistry This compound is notable for its unique structural features, which include a hydroxyl group and a double bond in a specific configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate typically involves esterification reactions. One common method includes the reaction of icosanol with (Z,12R)-12-hydroxyoctadec-9-enoic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other substituted esters.
Aplicaciones Científicas De Investigación
Icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism by which icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate exerts its effects is primarily through its interaction with biological membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
Similar Compounds
- Icosan-9-yl docos-13-enoate
- 2-Octyldodecyl erucate
Comparison
Icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like icosan-9-yl docos-13-enoate and 2-octyldodecyl erucate may lack these features, resulting in different physical and chemical properties.
Propiedades
Fórmula molecular |
C38H74O3 |
|---|---|
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
icosan-9-yl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C38H74O3/c1-4-7-10-13-15-16-20-24-29-34-37(33-28-23-14-11-8-5-2)41-38(40)35-30-25-21-18-17-19-22-27-32-36(39)31-26-12-9-6-3/h22,27,36-37,39H,4-21,23-26,28-35H2,1-3H3/b27-22-/t36-,37?/m1/s1 |
Clave InChI |
HQRJTRSKPWEIII-OCANKYAHSA-N |
SMILES isomérico |
CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



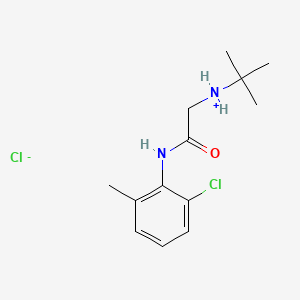
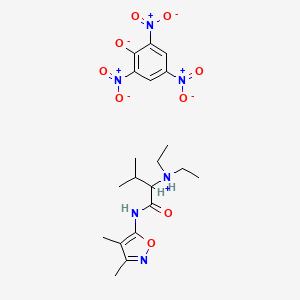
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
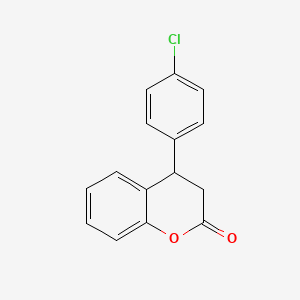

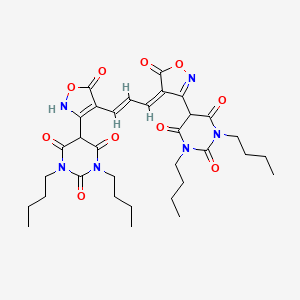

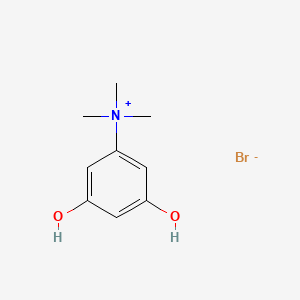


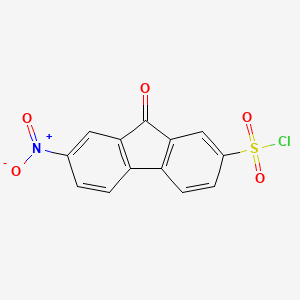
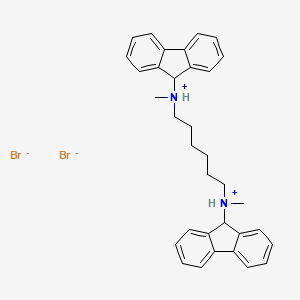
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)
